molecular formula C16H15N3O B1655191 N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide CAS No. 3304-88-9

N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B1655191
CAS No.: 3304-88-9
M. Wt: 265.31 g/mol
InChI Key: YSTHHYQVUPUILW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the dimethyl and phenyl groups: These groups are introduced via substitution reactions.

    Formation of the carboxamide group: This is typically done through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene-3-carboxamide
  • 8-Phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene-3-carboxamide
  • N,N-Dimethyl-8-phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene

Uniqueness

N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

3304-88-9

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

InChI

InChI=1S/C16H15N3O/c1-18(2)16(20)13-8-9-15-17-14(11-19(15)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

YSTHHYQVUPUILW-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3

Canonical SMILES

CN(C)C(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3

3304-88-9

Origin of Product

United States

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